2,4-Dihydroxybenzaldehyd

Übersicht

Beschreibung

It is an isomer of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and is characterized by the presence of two hydroxyl groups and an aldehyde group on a benzene ring . This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Wissenschaftliche Forschungsanwendungen

2,4-Dihydroxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of bioactive compounds, specialty chemicals, and dyes.

Medicine: It is involved in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Wirkmechanismus

Target of Action

2,4-Dihydroxybenzaldehyde, also known as β-resorcylaldehyde, is a phenolic aldehyde It has been used in the synthesis of schiff bases, which have been found to inhibit cholinesterase .

Mode of Action

It has been observed to undergo regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .

Biochemical Pathways

The compound is a potential building block for bioactive compounds, specialty chemicals, and dyes .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body.

Result of Action

Its derivatives have shown potential as antioxidants, antibacterials, antifungals, enzyme inhibitors, and dna interactors .

Action Environment

It is known that the compound is soluble in water , which could influence its distribution and action in aqueous environments within the body.

Biochemische Analyse

Biochemical Properties

2,4-Dihydroxybenzaldehyde is involved in various biochemical reactions. It undergoes regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .

Cellular Effects

The cellular effects of 2,4-Dihydroxybenzaldehyde are diverse. It has been found to disrupt cellular antioxidation systems . This disruption can lead to the inhibition of microbial growth through destabilization of cellular redox homeostasis .

Molecular Mechanism

The molecular mechanism of 2,4-Dihydroxybenzaldehyde involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . This can result in changes in gene expression and cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation reaction of appropriate hydrazides with 2,4-dihydroxybenzaldehyde in methanol or ethanol . Another method includes the regioselective mono-benzylation reaction under mild basic conditions .

Industrial Production Methods: Industrial production of 2,4-dihydroxybenzaldehyde typically involves the substitution reaction of hydroxybenzaldehydes. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dihydroxybenzaldehyde undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: It undergoes regioselective mono-benzylation under mild basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Mild bases such as sodium hydroxide (NaOH) are used for regioselective mono-benzylation.

Major Products Formed:

Oxidation: 2,4-Dihydroxybenzoic acid.

Reduction: 2,4-Dihydroxybenzyl alcohol.

Substitution: Benzylated derivatives of 2,4-dihydroxybenzaldehyde.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde): An isomer with similar chemical properties but different hydroxyl group positions.

2,5-Dihydroxybenzaldehyde: Another isomer with hydroxyl groups at different positions on the benzene ring.

2,3-Dihydroxybenzaldehyde: Similar structure with hydroxyl groups at the 2 and 3 positions.

Uniqueness: 2,4-Dihydroxybenzaldehyde is unique due to its specific hydroxyl group positions, which influence its reactivity and applications. Its potent antioxidative and antibacterial activities distinguish it from other isomers, making it valuable in various scientific and industrial applications .

Biologische Aktivität

2,4-Dihydroxybenzaldehyde (DHD), also known as resorcinol-4-aldehyde, is an aromatic compound with two hydroxyl groups and a formyl group. Its unique structure grants it various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with DHD, including its antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.

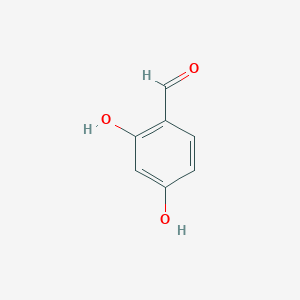

Chemical Structure and Properties

The chemical formula of 2,4-Dihydroxybenzaldehyde is , and its structure can be represented as follows:

This compound exhibits both phenolic and aldehyde functionalities, contributing to its reactivity and biological effects.

Antimicrobial Activity

DHD has been evaluated for its antimicrobial properties against various pathogens. A study synthesized several derivatives of DHD and tested their antibacterial activity using the agar dilution method. The results indicated that certain derivatives exhibited significant activity against Gram-negative bacteria such as Escherichia coli, while showing limited or no activity against Gram-positive strains like Bacillus subtilis.

Table 1: Antibacterial Activity of DHD Derivatives

| Compound No. | E. coli (mm) | B. subtilis (mm) | Activity Level |

|---|---|---|---|

| A4 | - | - | Inactive |

| A5 | - | - | Inactive |

| A13 | 20 | - | Highly Active |

| A14 | 15 | - | Moderately Active |

The zone of inhibition was measured in millimeters (mm), where a higher value indicates greater antibacterial activity .

Anticancer Activity

Recent research has highlighted the potential of DHD-derived Schiff bases as small molecule inhibitors targeting heat shock protein 90 (Hsp90), which is overexpressed in many cancer cells. These compounds demonstrated selective cytotoxicity against cancer cells compared to normal cells, suggesting their potential as anticancer agents.

Key Findings:

- DHD-derived Schiff bases showed significant inhibition of Hsp90 activity.

- Molecular docking studies indicated strong binding affinities to the ATP-binding site of Hsp90.

- The compounds exhibited reduced toxic side effects in normal cells while effectively targeting cancerous cells .

Anti-inflammatory and Analgesic Properties

DHD has also been investigated for its anti-inflammatory effects. Studies have reported that it possesses considerable anti-nociceptive (pain-relieving) and anti-angiogenic properties. In vivo models demonstrated that DHD significantly reduced inflammation markers and pain responses, suggesting its utility in treating inflammatory conditions .

Enzyme Inhibition

DHD is recognized for its inhibitory effects on various enzymes, particularly tyrosinase, which is involved in melanin biosynthesis. Inhibition of this enzyme has implications in cosmetic applications for skin whitening:

- Tyrosinase Inhibition: DHD derivatives have shown potent inhibitory activity against mushroom tyrosinase with IC50 values significantly lower than those of standard inhibitors like kojic acid. This suggests potential applications in dermatology for hyperpigmentation treatments .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| DHD | 8.96 |

| Kojic Acid | 16.69 |

Eigenschaften

IUPAC Name |

2,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJCFABHJZSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021806 | |

| Record name | 2,4-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-01-2 | |

| Record name | 2,4-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Resorcylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIHYDROXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772JOF6LZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | keratan sulfate II (core 2-linked), degradation product 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-Dihydroxybenzaldehyde?

A1: 2,4-Dihydroxybenzaldehyde possesses the molecular formula C7H6O3 and a molecular weight of 138.12 g/mol.

Q2: How is the structure of 2,4-Dihydroxybenzaldehyde confirmed using spectroscopic techniques?

A2: Several spectroscopic techniques are employed to characterize 2,4-DHB. Infrared (IR) spectroscopy reveals characteristic peaks for the hydroxyl (O-H), aldehyde (C=O), and aromatic C=C bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon environments within the molecule. []

Q3: How does the structure of 2,4-DHB affect its material compatibility and stability in different applications?

A3: The presence of hydroxyl groups in 2,4-DHB influences its solubility and interaction with various materials. For instance, it can form complexes with metal ions, impacting its stability and behavior in different solvents. []

Q4: Does 2,4-DHB exhibit any catalytic properties?

A4: While 2,4-DHB itself might not be a potent catalyst, derivatives like chitosan-supported tin complexes incorporating 2,4-DHB have demonstrated catalytic activity in Baeyer-Villiger oxidation reactions, converting ketones to lactones or esters. []

Q5: Have computational methods been used to study 2,4-DHB?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to understand the reactivity of 2,4-DHB in the Biginelli reaction, revealing a decreased reactivity compared to 4-hydroxybenzaldehyde due to the presence of the hydroxyl group in the ortho position. []

Q6: How do structural modifications of 2,4-DHB, like alkylation or formation of Schiff bases, impact its activity?

A6: Research on thiosemicarbazone derivatives of 2,4-DHB demonstrated that increasing the hydrophobicity of the N(4) substituent generally enhanced biological properties like DNA binding, nucleolytic activity, and antimicrobial activity. []

Q7: What is the impact of incorporating 2,4-DHB into polymers?

A7: Incorporating 2,4-DHB into polymers like chitosan can impart chelating properties, enabling the removal of heavy metal ions like Cu(II) and Cd(II) from solutions. []

Q8: Are there specific formulation strategies to enhance the stability or bioavailability of 2,4-DHB derivatives?

A8: Research on polydimethylsiloxane/silica composites containing lanthanum complexed with 2,4-DHB-modified silica indicated that varying the molar ratios of reactants significantly affected the fluorescence properties. [] This suggests that formulation optimization can modulate the properties and behavior of 2,4-DHB-containing materials.

Q9: What analytical methods are commonly used to detect and quantify 2,4-DHB and its derivatives?

A9: A range of analytical techniques is employed to characterize and quantify 2,4-DHB, including:

- Spectroscopy: IR, UV-Vis, and NMR provide structural information. [, , , , , ]

- Elemental Analysis: Determines the elemental composition of compounds. [, , , ]

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of 2,4-DHB and its derivatives. [, ]

- X-ray Diffraction: Used to determine crystal structures of solid-state compounds containing 2,4-DHB. [, , , , ]

- Electrochemical Techniques: Cyclic voltammetry can be used to study the electrochemical behavior of 2,4-DHB complexes. []

Q10: Has 2,4-DHB shown any promising biological activities?

A10: Research indicates that 2,4-DHB exhibits various biological activities:

- Antioxidant Activity: 2,4-DHB isolated from Rhus verniciflua heartwoods displayed potent antioxidant activity, comparable to or exceeding the synthetic antioxidant BHT in DPPH radical scavenging assays. []

- Anti-Inflammatory and Anti-Nociceptive Effects: Studies demonstrated significant in vivo anti-inflammatory activity in mice models. []

- Anti-Angiogenic Activity: Exhibited significant inhibition of angiogenesis in chick chorioallantoic membrane (CAM) assays. []

- Cytotoxicity: A novel compound derived from 2,4-DHB, (Z)-3-{(3-acetyl-2-hydroxyphenyl)diazenyl}-2,4-dihydroxybenzaldehyde, isolated from the fungus Xylaria psidii, displayed moderate cytotoxicity against a human lung cancer cell line (NCI-H292). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.